Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate
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Overview
Description
. This compound is characterized by the presence of a difluoro group, a methylpyrazolyl group, and a sulfanylacetate moiety, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 1-methylpyrazole with a difluoroacetate derivative under controlled conditions to form the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoro or sulfanyl groups, leading to the formation of new compounds with different functional groups
Scientific Research Applications
Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate involves its interaction with molecular targets, such as enzymes or receptors, through its difluoro and sulfanyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate can be compared with other similar compounds, such as:
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: This compound also contains a difluoro group and a sulfanyl moiety but differs in its ester group and overall structure.
2,2-difluoro-2-(fluorosulfonyl)acetic acid methyl ester: Similar in containing a difluoro group and a sulfanyl moiety, but with different functional groups and applications.
2,2-difluoro-2-(fluorosulfonyl)ethyl acetate: Another related compound with a difluoro group and a sulfanyl moiety, used in different industrial applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(1-methylpyrazol-4-yl)sulfanylacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2S/c1-3-14-7(13)8(9,10)15-6-4-11-12(2)5-6/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSBMAKBFKRLRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(F)(F)SC1=CN(N=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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